Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C13H14BrNO3S. This compound belongs to the benzothiophene class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the amino, bromo, and ethoxy groups, makes it a versatile molecule for chemical modifications and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-ethoxybenzothiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromo group at the 6-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.
Esterification: The carboxyl group is introduced through esterification, typically using ethyl chloroformate or a similar reagent, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
Substitution: The bromo group can be substituted with different nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the interaction of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and bromo groups can facilitate binding to active sites, while the ethoxy and carboxylate groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-chloro-7-ethoxy-1-benzothiophene-3-carboxylate
- Ethyl 2-amino-6-fluoro-7-ethoxy-1-benzothiophene-3-carboxylate
- Ethyl 2-amino-6-iodo-7-ethoxy-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-3-17-10-8(14)6-5-7-9(13(16)18-4-2)12(15)19-11(7)10/h5-6H,3-4,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZMUBFKCWQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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